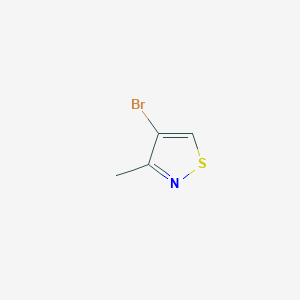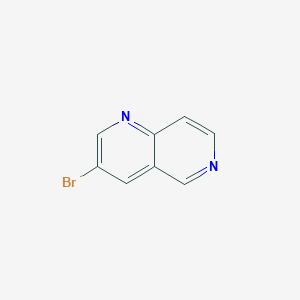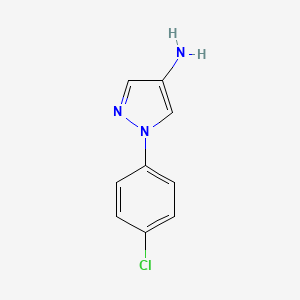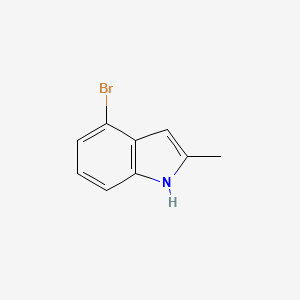![molecular formula C10H9ClN2O2 B1288904 Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 287384-84-3](/img/structure/B1288904.png)
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound that is part of a broader class of pyrrolopyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals. The compound itself serves as an intermediate in the synthesis of more complex molecules, which can exhibit a range of biological activities.
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives often involves the reaction of various starting materials with nucleophilic reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into pyrano[2,3-b]pyridine derivatives using different reagents such as malononitrile and acetic anhydride . Another related synthesis involves the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine, leading to the formation of pyrrole derivatives . These methods highlight the versatility of nucleophilic substitution reactions in constructing the pyrrolopyridine core.
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives can be elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined by single-crystal X-ray diffraction, revealing two independent molecules in the asymmetric unit . Such structural analyses are crucial for understanding the conformation and potential reactivity of these compounds.
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with O-nucleophiles to afford phenoxymethyl and methoxymethyl derivatives, and with N-nucleophiles to provide dihydropyrrolo[3,4-c]pyridin-3-ones . Additionally, reactions with ammonia and primary amines yield substituted dihydropyrrolo[3,4-c]pyridin-7-ones . These reactions demonstrate the reactivity of the chloromethyl group in facilitating nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. For example, the presence of substituents such as tert-butyl, ethyl, and methoxy groups can affect the compound's thermal stability, solubility, and reactivity . The intramolecular hydrogen bonding observed in some derivatives can also impact their chemical behavior and interaction with other molecules . Understanding these properties is essential for the development of new compounds with desired characteristics for specific applications.
Applications De Recherche Scientifique
Chemistry and Properties of Pyrrolopyridine Derivatives
A comprehensive review of the chemistry and properties of pyrrolopyridine derivatives highlights their significance across various branches of chemistry. These compounds, including 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), demonstrate a wide range of properties such as spectroscopic characteristics, structures, magnetic properties, as well as biological and electrochemical activity. The review suggests potential areas of investigation for unknown analogues, indicating a promising avenue for research into Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and related compounds (Boča, Jameson, & Linert, 2011).
Kinase Inhibitors and Pyrazolo[3,4-b]pyridine
Another area of exploration is the development of kinase inhibitors, where pyrazolo[3,4-b]pyridine serves as a versatile scaffold due to its ability to bind to the hinge region of kinases in multiple modes. This scaffold is utilized in patents from several companies and universities, targeting a broad range of kinase activities. Given the structural similarities, this compound could similarly be a focus for novel inhibitor designs, highlighting the potential for drug discovery and development (Wenglowsky, 2013).
Pyrrolidine Derivatives in Drug Discovery
Further investigation into pyrrolidine, a related heterocyclic compound, reveals its widespread application in medicinal chemistry for developing treatments for human diseases. The inclusion of the pyrrolidine ring in molecules enhances pharmacophore exploration, stereochemistry, and three-dimensional coverage. This review suggests that derivatives, including those related to pyrrolopyridine structures, are crucial in designing compounds with selective biological activity, pointing towards potential research and application areas for this compound (Li Petri et al., 2021).
Propriétés
IUPAC Name |
ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOFYLZHQBTQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619126 | |
| Record name | Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287384-84-3 | |
| Record name | Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)











![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)